![molecular formula C28H42 B1602348 2,5-Dioctyl-1,4-di-1-propynylbenzene CAS No. 336625-80-0](/img/structure/B1602348.png)
2,5-Dioctyl-1,4-di-1-propynylbenzene
Overview
Description
2,5-Dioctyl-1,4-di-1-propynylbenzene, also known as DOPB, is a chemical compound that belongs to the family of alkynylbenzenes. DOPB is widely used in scientific research due to its unique properties, including its ability to selectively bind to certain proteins and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,5-Dioctyl-1,4-di-1-propynylbenzene is not fully understood, but it is believed to involve the binding of 2,5-Dioctyl-1,4-di-1-propynylbenzene to specific proteins or enzymes. This binding can lead to changes in protein conformation or activity, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
2,5-Dioctyl-1,4-di-1-propynylbenzene has been shown to have a variety of biochemical and physiological effects, depending on the protein or enzyme it interacts with. For example, 2,5-Dioctyl-1,4-di-1-propynylbenzene has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. 2,5-Dioctyl-1,4-di-1-propynylbenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-Dioctyl-1,4-di-1-propynylbenzene in lab experiments is its high selectivity for certain proteins, which can allow for more precise characterization of protein-ligand interactions. However, one limitation of using 2,5-Dioctyl-1,4-di-1-propynylbenzene is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2,5-Dioctyl-1,4-di-1-propynylbenzene. One area of interest is the development of 2,5-Dioctyl-1,4-di-1-propynylbenzene-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the continued investigation of 2,5-Dioctyl-1,4-di-1-propynylbenzene's mechanism of action and its interactions with specific proteins and enzymes. Additionally, there is potential for the development of new synthesis methods for 2,5-Dioctyl-1,4-di-1-propynylbenzene that could increase yield and purity.
Scientific Research Applications
2,5-Dioctyl-1,4-di-1-propynylbenzene has been extensively used in scientific research as a tool for studying protein-ligand interactions. Due to its ability to selectively bind to certain proteins, 2,5-Dioctyl-1,4-di-1-propynylbenzene can be used to identify and characterize potential drug targets. 2,5-Dioctyl-1,4-di-1-propynylbenzene has also been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
1,4-dioctyl-2,5-bis(prop-1-ynyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42/c1-5-9-11-13-15-17-21-27-23-26(20-8-4)28(24-25(27)19-7-3)22-18-16-14-12-10-6-2/h23-24H,5-6,9-18,21-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLNUXBFHZNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1C#CC)CCCCCCCC)C#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584521 | |
Record name | 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioctyl-1,4-di-1-propynylbenzene | |
CAS RN |
336625-80-0 | |
Record name | 1,4-Dioctyl-2,5-di(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dioctyl-1,4-di-1-propynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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